molecular formula C10H7F3N4O2 B3039337 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid CAS No. 1017793-74-6

5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid

Cat. No.: B3039337
CAS No.: 1017793-74-6
M. Wt: 272.18 g/mol
InChI Key: WEEKUPDRONJNKX-UHFFFAOYSA-N
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Description

5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid (CAS 1017793-74-6) is a high-purity chemical building block designed for research and development. This compound features a molecular formula of C10H7F3N4O2 and a molecular weight of 272.18 g/mol . It belongs to the class of pyrazole derivatives, five-membered heterocycles known for their significant utility in organic synthesis and medicinal chemistry . The incorporation of a trifluoromethyl (CF3) group on the pyridinyl substituent is a key structural feature, as the fluorine atom's high electronegativity and small atomic radius can profoundly alter a compound's physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity in biologically active molecules . Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them a privileged scaffold in drug discovery . Research into related trifluoromethylpyrazole compounds has revealed potent biological properties, including antiproliferative and apoptotic effects against various human cell lines . This makes 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid a valuable intermediate for researchers in medicinal chemistry, particularly for the synthesis of novel compounds with potential anticancer, anti-inflammatory, and antimicrobial activities . Its structure is ideally suited for further functionalization, for example, via the carboxylic acid and amino groups, to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)6-2-1-3-15-8(6)17-7(14)5(4-16-17)9(18)19/h1-4H,14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEKUPDRONJNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Synthesis and Reactivity

The foundational approach involves cyclocondensation between 3-(trifluoromethyl)-2-pyridylhydrazine and β-keto esters. The hydrazine derivative is typically synthesized via diazotization of 3-(trifluoromethyl)-2-pyridinamine followed by reduction. For example:

  • Diazotization : Treatment of 3-(trifluoromethyl)-2-pyridinamine with NaNO₂/HCl yields the diazonium salt.
  • Reduction : Reaction with SnCl₂/HCl produces 3-(trifluoromethyl)-2-pyridylhydrazine.

Cyclocondensation Protocol

The hydrazine reacts with ethyl 4,4,4-trifluoroacetoacetate in ethanol under reflux (78°C, 12 h), forming the pyrazole ring via dehydration. Subsequent hydrolysis of the ester group (6 M HCl, reflux, 6 h) yields the carboxylic acid.

Key Data :

Parameter Value Source
Yield (cyclization) 72–85%
Hydrolysis yield 90–95%
Regioselectivity >98% (N1-substituted)

Multi-Component Reactions (MCRs) with Indium(III) Chloride Catalysis

Ultrasound-Assisted Four-Component Synthesis

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, a one-pot MCR strategy can assemble the pyrazole core:

  • Reactants : 3-(Trifluoromethyl)-2-pyridylhydrazine, ethyl acetoacetate, methyl benzoylformate, and malononitrile.
  • Catalyst : InCl₃ (20 mol%) in 50% ethanol.
  • Conditions : Ultrasound irradiation (25 kHz, 40°C, 20 min).

The reaction proceeds via:

  • Formation of a pyrazolone intermediate from hydrazine and ethyl acetoacetate.
  • Nucleophilic attack by malononitrile-derived intermediates.
  • Cyclization and tautomerization to the pyrazole-carboxylic acid ester, followed by hydrolysis.

Optimization Insights :

  • Catalyst screening : InCl₃ outperformed Et₃N, piperidine, and KOH (95% vs. 60–75% yields).
  • Solvent effect : 50% ethanol enhanced solubility and reaction rate compared to pure ethanol or water.

Hydrolysis of Cyano intermediates

Synthesis of 5-Amino-1-[3-(Trifluoromethyl)-2-Pyridyl]Pyrazole-4-Carbonitrile

A Michael addition route utilizes (ethoxymethylene)malononitrile and 3-(trifluoromethyl)-2-pyridylhydrazine in fluorinated ethanol (80°C, 4 h), yielding the carbonitrile derivative (87–93% yield).

Nitrile-to-Carboxylic Acid Conversion

The carbonitrile group is hydrolyzed under acidic conditions:

  • Conditions : 6 M H₂SO₄, reflux, 8 h.
  • Yield : 88–92%.

Mechanistic Note : The hydrolysis proceeds via initial protonation of the nitrile, followed by nucleophilic water attack and tautomerization to the carboxylic acid.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Cyclocondensation High regioselectivity Multi-step synthesis 72–95%
MCR with InCl₃ One-pot, time-efficient Requires specialized equipment 85–95%
Nitrile Hydrolysis Mild conditions, scalable Additional hydrolysis step 88–92%

Catalytic and Green Chemistry Innovations

Ultrasound Irradiation

Ultrasound (25–40 kHz) reduces reaction times by 50–70% compared to conventional heating, enhancing yields via cavitation-induced mixing.

Solvent Optimization

Aqueous ethanol (50%) balances reactant solubility and environmental impact, aligning with green chemistry principles.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including 5-amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid, exhibit promising anticancer properties. For instance, certain aminopyrazoles have shown inhibition of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is crucial for cancer treatment strategies .

1.2 Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives can serve as potent anti-inflammatory agents. The mechanism often involves the modulation of specific pathways that regulate inflammation, making these compounds valuable in developing new therapeutic agents for inflammatory diseases .

1.3 Enzyme Inhibition
The compound has been identified as a selective inhibitor of carbonic anhydrases (hCA IX and hCA XII), which are implicated in various pathological conditions, including cancer and glaucoma. The binding interactions with specific amino acids in the active site highlight its potential for drug development targeting these enzymes .

Agrochemical Applications

2.1 Herbicides and Pesticides
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for their herbicidal properties, particularly in controlling weed species resistant to conventional herbicides .

2.2 Plant Growth Regulators
The compound's structural features allow it to interact with plant growth pathways, making it a candidate for developing new plant growth regulators that enhance agricultural productivity while minimizing environmental impact .

Material Science Applications

3.1 Polymer Chemistry
In material science, the compound is utilized as a building block for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall stability of polymer matrices, making them suitable for high-performance applications .

3.2 Coatings and Adhesives
The unique chemical properties of 5-amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid make it useful in formulating coatings and adhesives that require superior adhesion and durability under harsh conditions .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions using specific catalysts to achieve high yields and purity levels. Common methods include oxidation, reduction, and substitution reactions involving reagents such as potassium permanganate and sodium borohydride.

The mechanism of action often centers around its ability to bind selectively to target enzymes or receptors, modulating their activity based on the specific biological context.

Mechanism of Action

The mechanism of action of 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
  • Molecular Formula : C₁₀H₇F₃N₄O₂
  • Molecular Weight : 272.18 g/mol
  • CAS Registry Number : CB4223311
  • Key Functional Groups: Pyrazole core, carboxylic acid (-COOH), amino (-NH₂), and 3-(trifluoromethyl)-2-pyridyl substituent .

Physicochemical Properties: The compound features a trifluoromethylpyridyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.

Commercial Availability :
Supplied by Apollo Scientific Ltd. and Butt Park Ltd. (UK), indicating its relevance in pharmaceutical or agrochemical research .

Structural and Functional Comparison with Analogues

Substituent Variations in Pyrazole Derivatives

The table below highlights critical differences between the target compound and key analogues:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Biological Activity/Use Reference
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid (Target) C₁₀H₇F₃N₄O₂ 272.18 3-(Trifluoromethyl)-2-pyridyl at position 1 -COOH, -NH₂, CF₃-pyridyl Not explicitly reported (Research phase)
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (HUDDEQ) C₁₁H₈F₃N₃O₂ 271.20 Phenyl at position 1; CF₃ at position 3 -COOH, -NH₂, CF₃ Unknown (Structural study)
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) C₁₀H₉N₃O₂ 203.20 Phenyl at position 1 -COOH, -NH₂ Unknown (Crystallography)
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate C₁₂H₁₃N₃O₂ 231.25 Ethyl ester at position 4; phenyl at position 1 -COOEt, -NH₂ Antibacterial (Broad spectrum)
Fipronil (Agrochemical) C₁₂H₄Cl₂F₆N₄OS 437.15 2,6-Dichloro-4-(trifluoromethyl)phenyl; trifluoromethyl sulfinyl at position 4 -CN, -SO-CF₃ Insecticide (GABA inhibitor)
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-pyrazole D C₁₈H₁₂Cl₂F₃N₃OS 488.27 Dichloro-CF₃-phenyl at position 1; 3-methoxyphenyl at position 4 -SCH₃, -OCH₃ Insecticidal (GABA receptor selectivity)

Key Structural Differences and Implications

  • Aryl Substituents: The target compound’s 3-(trifluoromethyl)-2-pyridyl group introduces electronic effects distinct from phenyl (HUDDEQ, KODXIL) or dichloro-CF₃-phenyl (fipronil). Trifluoromethyl Position: In HUDDEQ, CF₃ is at pyrazole position 3, whereas the target compound places CF₃ on the pyridyl ring. This alters steric and electronic profiles .
  • Functional Groups: Carboxylic Acid vs. Ester: The target’s -COOH group (pKa ~2-3) improves hydrogen-bonding capacity compared to ester derivatives (e.g., ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate), which may enhance crystallinity but reduce membrane permeability . Amino Group: The -NH₂ at pyrazole position 5 is conserved across analogues, suggesting its role in bioactivity (e.g., antifungal or insecticidal action) .

Biological Activity

5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid (CAS No. [4223311]) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties. The following sections will explore its synthesis, biological evaluations, and specific case studies highlighting its activity against various diseases.

  • Molecular Formula : C10H7F3N4O2
  • Molecular Weight : 252.18 g/mol
  • Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and an amino and carboxylic acid functional group.

Synthesis

The synthesis of 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. The process includes:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoromethyl group using reagents like trifluoroacetic acid.
  • Functionalization at the amino and carboxylic acid positions through various coupling reactions.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid has been evaluated for its effect on various cancer cell lines:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-2310.48
Liver CancerHepG20.78
Colorectal CancerHCT-1161.17
Lung CancerA5490.19

These findings indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The IC50 value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound could be beneficial in treating inflammatory diseases.

Study on Anticancer Activity

A recent study investigated the antiproliferative effects of various pyrazole derivatives, including 5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid, against multiple cancer types. The results indicated that this compound selectively inhibited the growth of breast and liver cancer cells through mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Evaluation of Anti-inflammatory Properties

Another study focused on evaluating the anti-inflammatory potential of this compound in animal models. Results indicated a significant reduction in edema in carrageenan-induced paw edema models, demonstrating its efficacy as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate intermediates, achieving yields >90% under basic conditions (e.g., NaOH/EtOH at reflux) . Variations in solvent (e.g., DMF vs. THF) and temperature (80–100°C) can alter regioselectivity. Post-synthetic purification via silica chromatography or recrystallization is critical for isolating the trifluoromethyl-pyridyl-substituted derivative .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve trifluoromethyl (δ ~110–120 ppm in 13C NMR) and pyridyl proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 311.1 for analogous pyrazole-carboxylic acids) and purity (>95% via reverse-phase HPLC with UV detection at 254 nm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., carboxylic acid dimerization observed in related structures) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific biological receptors (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities of the trifluoromethyl-pyridyl moiety to hydrophobic pockets in target proteins. Adjust pyrazole substituents to enhance π-π stacking or hydrogen bonding .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the carboxylic acid group for amide bond formation) and assess trifluoromethyl group’s electrostatic contributions .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in IC50 values or selectivity profiles often arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<1% v/v in assays) to avoid aggregation artifacts .
  • Protonation state variability : Perform pH-dependent stability studies (e.g., via HPLC at pH 2–7) to confirm the compound’s ionization state under assay conditions .
  • Metabolic interference : Include negative controls with structural analogs lacking the trifluoromethyl group to isolate its role in observed effects .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?

  • Methodological Answer :

  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify degradation hotspots. The trifluoromethyl group typically resists oxidation but may sterically shield adjacent sites .
  • Derivatization : Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance oral bioavailability while retaining acidity for target engagement .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Kinase inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or JAK2) at 1–10 μM compound concentrations .
  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 values. Include positive controls (e.g., staurosporine for kinases) .

Q. How can crystallographic data guide the rational design of co-crystals or salts for improved solubility?

  • Methodological Answer :

  • Co-crystal screening : Use the Cambridge Structural Database (CSD) to identify common counterions (e.g., L-proline or nicotinamide) that form hydrogen bonds with the carboxylic acid group .
  • PXRD/TGA : Confirm co-crystal formation and assess thermal stability (e.g., melting points >250°C for trifluoromethyl derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid

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